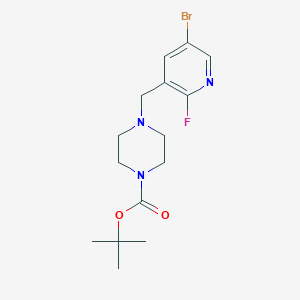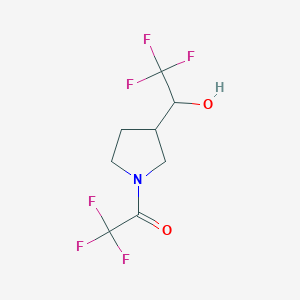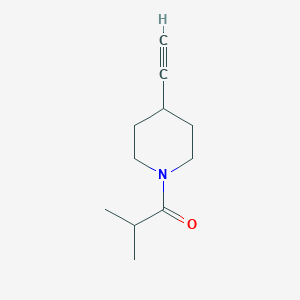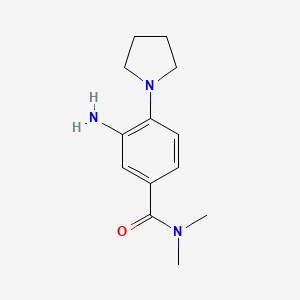
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 3,5-difluorophenyl group and an ethanamine side chain, forming a dihydrochloride salt. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Introduction of the 3,5-Difluorophenyl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 3,5-difluorophenyl group reacts with a halogenated pyridine.
Attachment of the Ethanamine Side Chain: The ethanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the pyridine ring or the difluorophenyl group.
Substitution: Halogen atoms on the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group and pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The ethanamine side chain may interact with active sites or binding pockets, modulating the activity of the target molecule.
類似化合物との比較
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride: Similar structure but with a trifluoromethyl group instead of a difluorophenyl group.
2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a difluorophenyl group.
Uniqueness: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and other research areas.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H14Cl2F2N2 |
|---|---|
分子量 |
307.16 g/mol |
IUPAC名 |
1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H12F2N2.2ClH/c1-8(16)13-3-2-9(7-17-13)10-4-11(14)6-12(15)5-10;;/h2-8H,16H2,1H3;2*1H |
InChIキー |
ADWRRAFHUQRUPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



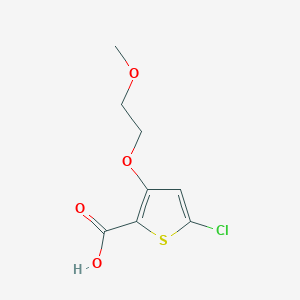

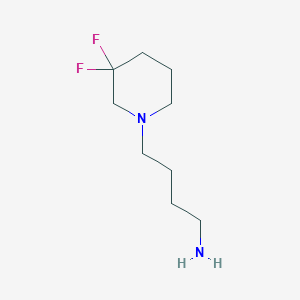
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


